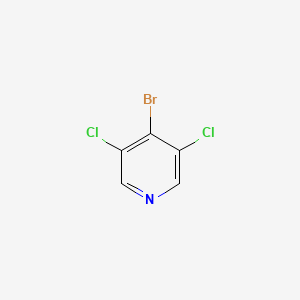

4-Bromo-3,5-dichloropyridine

描述

Significance of Polyhalogenated Pyridines as Synthetic Intermediates

Polyhalogenated pyridines are highly valued as versatile building blocks in organic synthesis. The presence of multiple halogen atoms on the pyridine (B92270) ring offers several advantages. It allows for selective functionalization at different positions, as the reactivity of carbon-halogen bonds varies depending on the halogen and its position on the ring. This differential reactivity is crucial for constructing intricate molecular architectures in a controlled and stepwise manner. Furthermore, halogen atoms can influence the electronic properties of the pyridine ring, which can be exploited in various chemical transformations. The strategic placement of halogens provides a powerful tool for chemists to fine-tune the reactivity and properties of synthetic intermediates, making polyhalogenated pyridines indispensable in modern organic synthesis. rsc.orgrsc.org

Overview of Pyridine Functionalization Strategies

The functionalization of the pyridine ring is a cornerstone of heterocyclic chemistry. uiowa.edu A variety of strategies have been developed to introduce new functional groups onto the pyridine core. These methods include electrophilic aromatic substitution, nucleophilic aromatic substitution (SNAr), and transition-metal-catalyzed cross-coupling reactions. slideshare.net While direct C-H functionalization is an increasingly explored area, the use of pre-halogenated pyridines remains a robust and widely employed approach. nih.govrsc.org Cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, are particularly powerful for forming new carbon-carbon and carbon-nitrogen bonds, respectively. nih.govwikipedia.org The choice of functionalization strategy often depends on the desired substitution pattern and the electronic nature of the pyridine ring. acs.org

Role of 4-Bromo-3,5-dichloropyridine within the Broader Context of Pyridine Derivatives

Within the diverse family of halogenated pyridines, this compound stands out as a particularly useful intermediate. chembk.com Its unique arrangement of a bromine atom at the 4-position and chlorine atoms at the 3 and 5-positions provides a platform for regioselective functionalization. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in many cross-coupling reactions, allowing for sequential and site-selective modifications. This differential reactivity enables chemists to introduce a functional group at the 4-position while leaving the 3 and 5-positions available for subsequent transformations. This attribute makes this compound a valuable tool for the synthesis of polysubstituted pyridines with well-defined substitution patterns, which are often key components of biologically active compounds and advanced materials. biosynth.comnih.gov

Properties of this compound

The utility of this compound in synthesis is underpinned by its distinct physical and chemical properties.

| Property | Value |

| Molecular Formula | C₅H₂BrCl₂N scbt.com |

| Molecular Weight | 226.89 g/mol scbt.com |

| Melting Point | 75-82 °C chembk.comchemdad.com |

| Boiling Point | 289-290 °C chembk.com |

| Appearance | Off-white to pale yellow solid chembk.comchemdad.com |

| Solubility | Insoluble in water, soluble in organic solvents like ethanol (B145695) and chloroform. chembk.com |

| CAS Number | 343781-45-3 scbt.com |

Spectral Data

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes. A common method involves the direct halogenation of a suitable pyridine precursor. One reported method involves the reaction of pyridine with bromine and a Lewis acid catalyst, such as ferric chloride, under controlled conditions to achieve the desired substitution pattern. chembk.com The reaction parameters, including temperature and reaction time, are crucial for obtaining a high-purity product. chembk.com

Reactivity and Synthetic Applications of this compound

The synthetic utility of this compound lies in its ability to participate in a variety of cross-coupling reactions, allowing for the introduction of diverse substituents onto the pyridine ring.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. In the case of this compound, the greater reactivity of the C-Br bond compared to the C-Cl bond allows for selective coupling at the 4-position. This regioselectivity is a key feature that enables the synthesis of 4-aryl-3,5-dichloropyridines. These products can then undergo further coupling reactions at the C3 and C5 positions if desired. nih.govrsc.org

Sonogashira Coupling

The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, also demonstrates regioselectivity with this compound. The palladium- and copper-catalyzed reaction preferentially occurs at the more reactive C-Br bond, yielding 4-alkynyl-3,5-dichloropyridines. This method provides a direct route to introducing alkynyl moieties, which are valuable functional groups in medicinal chemistry and materials science. researchgate.netrsc.org

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction allows for the synthesis of arylamines from aryl halides. With this compound, amination can be directed to the 4-position due to the higher reactivity of the C-Br bond. This selectivity provides a pathway to synthesize 4-amino-3,5-dichloropyridines, which are important precursors for various biologically active compounds. The reaction conditions, including the choice of palladium catalyst and ligand, are critical for achieving high yields and selectivity. thieme-connect.comresearchgate.net

Other Cross-Coupling Reactions

Beyond the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, this compound can participate in other cross-coupling reactions, such as Stille coupling (with organotin reagents) and Negishi coupling (with organozinc reagents). The principles of regioselectivity, driven by the differential reactivity of the C-Br and C-Cl bonds, generally apply to these transformations as well, further expanding the synthetic utility of this versatile building block. vulcanchem.comsci-hub.se

Structure

3D Structure

属性

IUPAC Name |

4-bromo-3,5-dichloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrCl2N/c6-5-3(7)1-9-2-4(5)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOKLQBZBVPYAQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60443439 | |

| Record name | 4-BROMO-3,5-DICHLOROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343781-45-3 | |

| Record name | 4-BROMO-3,5-DICHLOROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 4 Bromo 3,5 Dichloropyridine

Strategies for Regioselective Halogenation of Pyridine (B92270) Scaffolds

The introduction of halogen atoms at specific positions on the pyridine nucleus is a critical transformation in the synthesis of many functional molecules, including pharmaceuticals and agrochemicals. nih.gov The electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic aromatic substitution compared to benzene, often requiring harsh reaction conditions which can lead to a lack of selectivity. nih.govacs.org

Bromination Protocols for Pyridine Nuclei

Direct bromination of the parent pyridine ring is often challenging and typically requires high temperatures, leading to mixtures of 3-bromopyridine (B30812) and 3,5-dibromopyridine. researchgate.net To overcome these limitations and control the position of bromination, several strategies have been developed.

One common approach is to introduce an activating group onto the pyridine ring. For instance, amino and hydroxy groups strongly activate the ring towards electrophilic substitution, directing bromination to the ortho and para positions. researchgate.net The use of N-bromosuccinimide (NBS) as a brominating agent offers a milder alternative to elemental bromine for activated pyridines. researchgate.net

For unactivated pyridines, electrochemical methods have been developed. By introducing a directing group, such as an amino group, the regioselectivity of bromination can be controlled to the meta-position under mild, room temperature conditions using inexpensive and safe bromine salts. acs.org Another approach involves the ring-opening of pyridinium (B92312) salts to form Zincke imine intermediates, which can then undergo highly regioselective halogenation before ring-closing to yield 3-halopyridines. nih.gov

The reaction conditions and the choice of brominating agent play a crucial role in the outcome of the reaction. For example, the bromination of pyridine in fuming sulfuric acid at 130°C can produce 3-bromopyridine in good yield. researchgate.net

| Strategy | Reagents/Conditions | Outcome |

| Direct Bromination | Br2, high temperature | Mixture of 3-bromo- (B131339) and 3,5-dibromopyridine |

| Activated Pyridines | NBS, various solvents | Regioselective monobromination |

| Electrochemical Bromination | TBABr, LiClO4, MeCN/HOAc | meta-Bromination of directed pyridines |

| Zincke Imine Intermediate | N-activation, halogenation, ring-closing | 3-Halopyridines |

| Acid-catalyzed Bromination | Br2, fuming H2SO4, 130°C | 3-Bromopyridine |

Chlorination Techniques for Pyridine Ring Systems

Similar to bromination, direct chlorination of pyridine often requires high temperatures and can result in a mixture of chlorinated products. google.comyoutube.com To achieve regioselectivity, various methods have been devised.

The use of activating groups is also effective for directing chlorination. For pyridine N-oxides, reagents like phosphorus oxychloride (POCl3) or sulfuryl chloride (SO2Cl2) can be used to introduce a chlorine atom at the C2 position. acs.org This method provides a practical route to 2-halosubstituted pyridines, which are valuable synthetic intermediates. acs.org

Gas-phase chlorination at high temperatures is an industrial method for producing chloropyridines. For example, chlorination of 3-picoline at 390°C results in chlorination primarily at the position para to the methyl group. youtube.com The use of thionyl chloride can also effect chlorination, as seen in the clean chlorination of 3,5-dimethylpyridine (B147111) at the 4-position. youtube.com

Ring-opening strategies are also applicable to chlorination. Pyrazolopyridines can undergo electrophilic ring-opening chlorination with reagents like N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA) under mild conditions to yield chlorinated products. nih.gov

| Strategy | Reagents/Conditions | Outcome |

| Pyridine N-Oxide Chlorination | POCl3, SO2Cl2 | 2-Chloropyridines |

| Gas-Phase Chlorination | Cl2, high temperature | Mixture of chloropyridines |

| Thionyl Chloride Chlorination | SOCl2 | Regioselective chlorination |

| Ring-Opening Chlorination | NCS, TCCA | Chlorinated products from pyrazolopyridines |

Multistep Synthesis Pathways to 4-Bromo-3,5-dichloropyridine

The synthesis of a specifically substituted pyridine like this compound typically necessitates a multi-step approach to ensure the correct placement of each halogen atom.

Synthesis via Diazotization and Halogenation Reactions

A powerful and widely used method for the regioselective introduction of halogens onto a pyridine ring is through the diazotization of an aminopyridine, followed by a Sandmeyer-type reaction. google.comorganic-chemistry.org This process involves the conversion of a primary aromatic amine to a diazonium salt, which can then be displaced by a halide. organic-chemistry.org

For the synthesis of this compound, a plausible precursor would be 4-amino-3,5-dichloropyridine (B195902). This intermediate can be subjected to diazotization using sodium nitrite (B80452) in a strong acidic medium, such as hydrobromic acid, to form the corresponding diazonium salt. Subsequent treatment of this diazonium salt with a copper(I) bromide catalyst would facilitate the displacement of the diazonium group with a bromine atom, yielding the target molecule. researchgate.net

The temperature of the diazotization and Sandmeyer reaction is a critical parameter that can influence the product distribution. In some cases, unexpected displacement of other halogens on the ring can occur at higher temperatures. researchgate.net

A general representation of this synthetic step is as follows:

| Reagent | Role |

| Sodium Nitrite (NaNO2) | Diazotizing agent |

| Hydrobromic Acid (HBr) | Acidic medium and bromide source |

| Copper(I) Bromide (CuBr) | Catalyst for Sandmeyer reaction |

Approaches Involving Directed Ortho Metalation (DoM) and Subsequent Electrophilic Quenching

Directed Ortho Metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic and heteroaromatic rings. baranlab.orgunblog.fr This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. baranlab.org The resulting lithiated intermediate can then be trapped with a suitable electrophile to introduce a new substituent. researchgate.net

In the context of synthesizing this compound, a potential DoM strategy would involve the lithiation of 3,5-dichloropyridine (B137275). The two chlorine atoms on the pyridine ring will influence the regioselectivity of the deprotonation. The inductive effect of the chlorine atoms increases the acidity of the adjacent ring protons.

The lithiation of halopyridines can be achieved using strong bases such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) at low temperatures. researchgate.net For 3-chloropyridine, lithiation with LDA occurs regioselectively at the C4 position. researchgate.netnih.gov Similarly, for 3,5-dichloropyridine, deprotonation is expected to occur at the C4 position due to the combined directing influence of the two chlorine atoms.

Once the 4-lithio-3,5-dichloropyridine intermediate is formed, it can be quenched with an electrophilic bromine source, such as elemental bromine (Br2) or 1,2-dibromoethane, to introduce the bromine atom at the 4-position, thereby forming this compound. nih.govresearchgate.net

The success of this approach is highly dependent on the stability of the lithiated intermediate and the reaction conditions, as side reactions such as halogen-metal exchange or elimination can occur. nih.gov

| Step | Reagents/Conditions | Intermediate/Product |

| Lithiation | 3,5-Dichloropyridine, LDA or n-BuLi, THF, -78°C | 4-Lithio-3,5-dichloropyridine |

| Electrophilic Quench | Electrophilic bromine source (e.g., Br2) | This compound |

Influence of Lithium Bases (e.g., LDA, BuLi, LTMP) on Reaction Pathways

The selection of a lithium base is critical in the deprotonation of 3,5-dichloropyridine to form the 3,5-dichloro-4-pyridyllithium intermediate. The reactivity and structure of the base, such as n-butyllithium (BuLi), lithium diisopropylamide (LDA), and lithium 2,2,6,6-tetramethylpiperidide (LTMP), significantly influence the reaction's efficiency and outcome.

In-situ infrared spectroscopy studies have been employed to monitor the deprotonation of 3,5-dichloropyridine in real-time, revealing that the substrate is rapidly deprotonated by both BuLi and LTMP. researchgate.net While both bases lead to the formation of the desired 3,5-dichloro-4-pyridyllithium species, spectroscopic analysis indicates subtle differences in the resulting organolithium complex. researchgate.net Comparison of the absorbance bands of the aryllithium species generated shows that while two key values are identical (753 and 1007 cm⁻¹), a third differs slightly between the two bases (1139 cm⁻¹ for LTMP vs. 1143 cm⁻¹ for BuLi). researchgate.net This suggests that the lithium cation may be associated with different ligands depending on the base used—either the tetramethylpiperidine (B8510282) from LTMP or the butane (B89635) from BuLi—which can affect the reactivity and stability of the intermediate. researchgate.net

The choice between a lithium amide like LDA or LTMP and an alkyllithium like BuLi can also affect the selectivity and incidence of side reactions. Lithium amides are generally more sterically hindered and less nucleophilic than BuLi, which can be advantageous in preventing unwanted addition reactions to the pyridine ring. Directed lithiation with LDA often requires careful temperature control to generate the desired lithiated species selectively. researchgate.net

| Lithium Base | Key Observations from in-situ IR Spectroscopy | Potential Influence on Pathway |

| LTMP | Rapid deprotonation of 3,5-dichloropyridine. researchgate.net Unique absorbance band at 1139 cm⁻¹ for the lithiated intermediate. researchgate.net | Forms a specific aryllithium complex; the nature of the base's conjugate acid (tetramethylpiperidine) influences the lithium environment. researchgate.net |

| BuLi | Rapid deprotonation of 3,5-dichloropyridine. researchgate.net Unique absorbance band at 1143 cm⁻¹ for the lithiated intermediate. researchgate.net | Forms a slightly different aryllithium complex compared to LTMP. researchgate.net Higher nucleophilicity could potentially lead to side reactions if not properly controlled. |

| LDA | Commonly used for directed ortho-metalation. benthamopenarchives.com Can generate lithiated species at low temperatures (e.g., -78 °C). researchgate.net | Its steric bulk and lower nucleophilicity can enhance regioselectivity and minimize side reactions compared to alkyllithiums. researchgate.netbenthamopenarchives.com |

Role of Complex-Induced Proximity Effects (CIPE) in Directed Lithiation

The regioselective deprotonation at the C-4 position of 3,5-dichloropyridine, despite the presence of two deactivating chloro substituents, is rationalized by the Complex-Induced Proximity Effect (CIPE). benthamopenarchives.com CIPE describes a two-step process where the organolithium base first coordinates with a heteroatom on the substrate, forming a pre-lithiation complex. benthamopenarchives.com This complex brings the reactive base into close proximity to a specific C-H bond, facilitating its abstraction. benthamopenarchives.com

In the case of 3,5-dichloropyridine, the lone pair of electrons on the pyridine nitrogen atom acts as a Lewis basic site for coordination with the lithium base (e.g., LDA, LTMP). This coordination directs the amide or alkyl group of the base towards the C-4 proton, which is spatially closest to the coordinated metal. This proximity-driven deprotonation at C-4 outcompetes the kinetically less favorable abstraction of protons at C-2 or C-6. The formation of this pre-lithiation complex is a crucial factor that provides an efficient pathway for C-H bond activation at a specific site, a process often referred to as directed ortho-metalation (DoM). benthamopenarchives.com

Optimization of Reaction Conditions and Scalability for this compound Production

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound while ensuring the process is safe and scalable. Key parameters that require careful control include temperature, solvent, reagent stoichiometry, and addition rates.

The lithiation step is typically performed at very low temperatures, such as -75°C or -100°C, to ensure the stability of the highly reactive pyridyllithium intermediate and to prevent side reactions. guidechem.com Subsequent quenching with an electrophilic bromine source, such as 1,2-dibromo-1,1,2,2-tetrachloroethane or N-bromosuccinimide (NBS), must also be carefully controlled to achieve high yields.

For large-scale production, several factors must be considered to ensure the process is viable. The use of cryogenic temperatures can be energy-intensive and costly on an industrial scale. Therefore, finding conditions that allow for higher operating temperatures without compromising yield or purity is a key optimization goal. Furthermore, the choice of reagents is critical; for instance, using cost-effective and readily available starting materials and bases is paramount. google.comthieme-connect.de The purification of the final product must also be amenable to large-scale operations, favoring methods like crystallization or distillation over chromatographic purification. guidechem.com A successful scalable process will balance high yield and purity with operational efficiency, safety, and economic feasibility. google.com

| Parameter | Condition | Rationale / Optimization Goal |

| Temperature | -75°C to -100°C for lithiation guidechem.com | Maintains stability of the organolithium intermediate, minimizes side reactions. Optimization aims to find the highest possible temperature that preserves yield and selectivity to reduce energy costs for scalability. |

| Solvent | Anhydrous ethers (e.g., Tetrahydrofuran) | Ensures solubility of reagents and stability of the lithiated intermediate. Must be rigorously dried to prevent quenching of the organolithium species. |

| Lithium Base | LDA, LTMP, or BuLi | Choice depends on desired selectivity, cost, and handling characteristics. Stoichiometry must be precise to ensure complete deprotonation without excess base causing side reactions. |

| Brominating Agent | e.g., NBS, 1,2-dibromo-1,1,2,2-tetrachloroethane | Selection based on reactivity, cost, and ease of handling. Addition must be controlled to manage the exothermic reaction. |

| Workup/Purification | Aqueous quench, extraction, crystallization/distillation guidechem.com | Designed for efficient removal of byproducts and isolation of the pure product. Avoidance of column chromatography is preferred for large-scale synthesis. guidechem.com |

Reactivity and Derivatization of 4 Bromo 3,5 Dichloropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for functionalizing the 4-bromo-3,5-dichloropyridine ring. The electron-deficient nature of the pyridine ring facilitates the attack of nucleophiles, a process that is atypical for standard benzene systems unless they are activated with strong electron-withdrawing groups.

In the context of SNAr reactions, the mobility of a halogen is determined by its ability to act as a leaving group. The mechanism of an SNAr reaction typically involves a two-step process: nucleophilic attack to form a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. libretexts.org The first step, the attack of the nucleophile, is generally the rate-determining step. stackexchange.com

This leads to a leaving group ability trend that is often inverted compared to aliphatic SN2 reactions. For SNAr, the typical order of halogen reactivity is F > Cl ≈ Br > I. wikipedia.orgnih.gov This "element effect" arises because a more electronegative halogen (like fluorine) strongly polarizes the carbon-halogen bond and stabilizes the intermediate Meisenheimer complex through its inductive effect, thereby lowering the activation energy of the slow nucleophilic addition step. stackexchange.comnih.gov While fluorine is a poor leaving group in SN2 reactions due to the strength of the C-F bond, its ability to accelerate the rate-determining step makes it the most mobile halogen in many SNAr reactions. stackexchange.com For dichloropyridines and bromopyridines, chlorine and bromine exhibit similar leaving group abilities in SNAr reactions. nih.gov

| Reaction Type | Typical Leaving Group Order | Reason for Trend |

|---|---|---|

| SNAr | F > Cl ≈ Br > I | The rate-determining step is nucleophilic attack, which is accelerated by the high electronegativity of the halogen stabilizing the intermediate. stackexchange.comwikipedia.org |

| SN2 | I > Br > Cl > F | The rate-determining step is the cleavage of the carbon-halogen bond; weaker bonds (like C-I) break more easily. |

For a polyhalogenated substrate like this compound, the site of nucleophilic attack is a critical consideration. The pyridine nitrogen atom strongly activates the ortho (C2, C6) and para (C4) positions towards nucleophilic attack by withdrawing electron density. In this molecule, the C4 position holds a bromine atom, while the C3 and C5 positions (meta to the nitrogen) hold chlorine atoms.

The primary factors governing site selectivity are:

Electronic Activation by the Ring Nitrogen: The C4 position is para to the ring nitrogen and is therefore significantly more activated towards nucleophilic attack than the C3 and C5 positions.

Leaving Group Ability: As discussed, bromine and chlorine have comparable leaving group abilities in SNAr reactions. nih.gov

Steric Hindrance: The C3 and C5 positions are flanked by other halogens, which could present some steric hindrance to an incoming nucleophile compared to the C4 position.

Given the strong electronic activation at the C4 position by the para nitrogen, nucleophilic aromatic substitution on this compound is expected to occur selectively at this position, leading to the displacement of the bromide ion. Quantitative models for predicting SNAr reactivity and site selectivity often rely on descriptors such as the electron affinity of the electrophile and the molecular electrostatic potential at the carbon undergoing substitution. rsc.org

The generally accepted mechanism for nucleophilic attack on activated aromatic systems like halopyridines is the two-step addition-elimination pathway. libretexts.org

Addition of the Nucleophile: A nucleophile attacks the electron-deficient carbon atom bearing a halogen. This attack is favored at positions ortho or para to the ring nitrogen. The attack disrupts the ring's aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The negative charge in this intermediate is delocalized over the pyridine ring and is particularly stabilized by the electron-withdrawing nitrogen atom. libretexts.org

Elimination of the Leaving Group: In the second, typically faster step, the aromaticity of the ring is restored by the expulsion of the halide leaving group (e.g., Br⁻ or Cl⁻). youtube.com

While this two-step mechanism is widely accepted, some SNAr reactions have been found to proceed through a concerted (cSNAr) mechanism, where the bond-forming and bond-breaking occur in a single transition state. core.ac.ukresearchgate.net However, for highly activated systems like polyhalogenated pyridines, the stepwise mechanism involving a distinct Meisenheimer intermediate is generally considered the operative pathway. core.ac.uk

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used to derivatize aryl halides. For this compound, the different reactivities of the C-Br and C-Cl bonds allow for selective functionalization. The oxidative addition step in these catalytic cycles is typically the rate-determining step, and the reactivity of aryl halides generally follows the order: I > Br > OTf >> Cl. tcichemicals.com This differential reactivity enables the selective coupling at the more reactive C4-Br bond while leaving the C3-Cl and C5-Cl bonds intact for potential subsequent transformations.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron reagent (like a boronic acid or ester) and an organic halide or triflate. libretexts.org It is one of the most versatile and widely used cross-coupling methods due to the mild reaction conditions, commercial availability of reagents, and high functional group tolerance. tcichemicals.comyonedalabs.com

In reactions involving this compound, the Suzuki-Miyaura coupling can be performed with high site selectivity. The palladium catalyst will preferentially insert into the weaker, more reactive C-Br bond at the C4 position over the stronger C-Cl bonds at the C3 and C5 positions. tcichemicals.com This allows for the synthesis of 4-aryl-3,5-dichloropyridines. The general catalytic cycle involves an oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Besides the Suzuki-Miyaura reaction, other cross-coupling methods can be employed to functionalize this compound, each utilizing a different organometallic reagent. The same principle of selective reactivity at the C-Br bond applies to these variants.

Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium) and is typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org It was one of the first catalytic cross-coupling methods to be developed. wikipedia.org While powerful, the high reactivity of Grignard reagents can limit the functional group tolerance of the reaction. uh.edu

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org Organozinc reagents are generally more tolerant of functional groups than Grignard reagents, offering a broader scope. jk-sci.comresearchgate.net The reaction proceeds through the standard oxidative addition, transmetalation, and reductive elimination cycle. jk-sci.com

Stille Coupling: This method uses an organostannane (organotin) reagent. wikipedia.org The Stille reaction is known for its wide scope and tolerance of many functional groups, as organostannanes are stable to air and moisture. wikipedia.orglibretexts.org A significant drawback, however, is the toxicity of the tin reagents and byproducts. wikipedia.orgorganic-chemistry.org

| Coupling Reaction | Organometallic Reagent | Typical Catalyst | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Palladium | High functional group tolerance; stable, low-toxicity reagents; requires a base. libretexts.orgyonedalabs.com |

| Kumada | Organomagnesium (Grignard, R-MgX) | Nickel or Palladium | Highly reactive nucleophiles; less tolerant of sensitive functional groups. wikipedia.orguh.edu |

| Negishi | Organozinc (R-ZnX) | Nickel or Palladium | Good functional group tolerance; high reactivity and selectivity. wikipedia.orgjk-sci.com |

| Stille | Organostannane (Organotin, R-SnR'₃) | Palladium | Excellent functional group tolerance; air and moisture stable reagents; toxicity of tin compounds is a major drawback. wikipedia.orglibretexts.org |

Optimization of Catalytic Systems and Ligand Effects for this compound Derivatives

The functionalization of this compound often involves transition-metal-catalyzed cross-coupling reactions. The optimization of catalytic systems, particularly the choice of catalyst and ligands, is crucial for controlling the regioselectivity and efficiency of these transformations. Given the presence of three halogen substituents with differing reactivity (Br vs. Cl), selective functionalization at a specific position is a key challenge.

Research on dihalogenated and polyhalogenated pyridines has demonstrated that the reaction outcomes can be finely tuned by modifying the catalytic system. For instance, in Suzuki-Miyaura cross-coupling reactions of dihalopyridines, the choice of phosphine (B1218219) ligand can dictate the site of arylation. Electron-deficient bidentate ligands may favor reaction at one position, while electron-rich monodentate ligands can direct the coupling to another site.

The catalyst itself also plays a significant role. Studies on 2,4-dibromopyridine have shown that mononuclear palladium species and multinuclear palladium clusters or nanoparticles can exhibit different site-selectivity. The Pd/ligand ratio and the presence of stabilizing salts have been identified as critical factors in switching the reaction outcome from the typically more reactive C2 position to the C4 position. For instance, altering the ratio of Pd(OAc)₂ to PPh₃ can switch the site-selectivity in cross-coupling reactions.

While specific optimization studies for this compound are not extensively detailed in the provided search results, the principles derived from analogous systems are highly applicable. It is expected that the C-Br bond at the 4-position would be more reactive than the C-Cl bonds at the 3- and 5-positions in typical palladium-catalyzed cross-coupling reactions. However, the electronic and steric environment created by the adjacent chlorine atoms can influence this reactivity. The optimization of a catalytic system for a derivative of this compound would involve screening various palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃), a range of phosphine ligands with different steric and electronic properties (e.g., PPh₃, XPhos, SPhos), and different bases and solvent systems to achieve the desired regioselectivity and yield.

Table 1: Factors Influencing Regioselectivity in Cross-Coupling of Halogenated Pyridines

| Factor | Influence on Reactivity and Selectivity |

| Ligand Type | Electron-rich monodentate vs. electron-deficient bidentate ligands can alter the preferred site of coupling. |

| Catalyst Speciation | Mononuclear Pd catalysts can give different selectivity compared to Pd clusters or nanoparticles. |

| Pd/Ligand Ratio | Varying the ratio of palladium to the phosphine ligand can switch the regioselectivity of the reaction. |

| Additives | Stabilizing salts can modulate the activity and selectivity of the palladium catalyst. |

Electrophilic Substitution Reactions

Electrophilic aromatic substitution on the pyridine ring is generally challenging due to the electron-deficient nature of the heterocycle, which is caused by the electronegative nitrogen atom. The presence of three electron-withdrawing halogen atoms (one bromine and two chlorines) in this compound further deactivates the ring towards electrophilic attack.

Reactions such as nitration, sulfonation, and Friedel-Crafts alkylation or acylation typically require harsh conditions to proceed on pyridine itself, and the yields are often low. wikipedia.org For highly halogenated pyridines, these reactions are even more difficult. Direct electrophilic substitution on this compound is expected to be extremely sluggish and require forcing conditions, such as high temperatures and strong acid catalysts. youtube.com For instance, the nitration of some chlorinated pyridines has been achieved using a mixture of sulfuric and nitric acid at elevated temperatures. youtube.com

An alternative strategy to functionalize the pyridine ring via an electrophilic-like substitution pattern is through the corresponding N-oxide. The N-oxide of pyridine is more reactive towards both electrophiles and nucleophiles. chemtube3d.com Oxidation of the nitrogen atom in this compound to form the N-oxide would increase the electron density in the ring, particularly at the 2- and 4-positions, making it more susceptible to electrophilic attack. wikipedia.org Following the substitution reaction, the N-oxide can be deoxygenated to restore the pyridine ring.

Reductive and Oxidative Transformations of the Pyridine Core and Halogen Substituents

Reductive Transformations

The pyridine core of this compound can undergo reduction under various conditions. Catalytic hydrogenation or transfer hydrogenation can reduce the aromatic ring to the corresponding piperidine or tetrahydropyridine derivatives. researchgate.netliv.ac.uk The choice of catalyst (e.g., rhodium, iridium, ruthenium complexes) and reaction conditions can influence the extent of reduction and the chemoselectivity. liv.ac.uk

Reductive dehalogenation is another potential transformation. The C-Br bond is generally more susceptible to reduction than C-Cl bonds. Therefore, selective removal of the bromine atom at the 4-position could potentially be achieved using appropriate reducing agents, such as catalytic hydrogenation with a palladium catalyst in the presence of a base, or other reductive systems.

Oxidative Transformations

The most common oxidative transformation of the pyridine core is the formation of the corresponding N-oxide. arkat-usa.org Pyridines can be oxidized to pyridine N-oxides using various oxidizing agents, including peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. chemtube3d.com This transformation introduces a dipolar N-O bond, which significantly alters the electronic properties and reactivity of the pyridine ring. wikipedia.orgarkat-usa.org The formation of 4-bromo-3,5-dichloro-pyridine N-oxide would be a key step in strategies aimed at facilitating electrophilic substitution on the ring. wikipedia.org

Radical Reactions Involving Pyridyl Radicals

Halogenated pyridines are excellent precursors for the generation of pyridyl radicals. nih.gov The C-Br bond in this compound is weaker than the C-Cl bonds and would be the most likely site for radical formation. Pyridyl radicals can be generated from halopyridines through single-electron reduction, often mediated by photoredox catalysis. nih.gov

Once generated, the 4-(3,5-dichloropyridyl) radical can participate in a variety of intermolecular reactions. For example, it can add to electron-poor or electron-rich olefins to form new carbon-carbon bonds. nih.gov The reaction conditions, such as the solvent, can influence the reactivity and chemoselectivity of these radical additions. nih.gov This radical-based approach provides a powerful method for the functionalization of the 4-position of the 3,5-dichloropyridine (B137275) scaffold, offering a complementary strategy to traditional cross-coupling methods. The generation of pyridyl radicals can also be achieved through the photoexcitation of electron donor-acceptor (EDA) complexes formed between a chloropyridine and a catalytic triarylamine. nih.gov

Computational and Theoretical Investigations of 4 Bromo 3,5 Dichloropyridine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations offer profound insights into the intrinsic properties of molecules. For 4-bromo-3,5-dichloropyridine, these computational methods illuminate its electronic structure, stability, and reactivity.

Density Functional Theory (DFT) Studies of Molecular Geometry and Stability

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies have been employed to determine the optimized molecular geometry of this compound. These calculations typically involve optimizing the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation of the molecule. The stability of the molecule can be inferred from its total energy and vibrational frequencies calculated at the optimized geometry.

While specific DFT data for this compound is not extensively published, general principles of substituted pyridines can be applied. The introduction of halogen atoms (bromine and chlorine) to the pyridine (B92270) ring influences its geometry. The C-Br and C-Cl bond lengths will be characteristic of halogenated aromatic systems. The C-N bond lengths within the pyridine ring and the C-C bond lengths will be slightly perturbed compared to unsubstituted pyridine due to the electronic effects of the halogen substituents. The molecule is expected to be planar.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: This table is illustrative and based on general principles of related structures. Actual DFT calculated values may vary.

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.90 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-N Bond Length | ~1.34 Å |

| C-C Bond Length | ~1.39 Å |

| C-C-C Bond Angle | ~118-121° |

| C-N-C Bond Angle | ~117° |

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO is a crucial parameter that relates to the molecule's chemical stability and reactivity. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, the presence of electronegative halogen atoms is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted pyridine. The HOMO is likely to be a π-orbital distributed over the pyridine ring, while the LUMO will also be a π*-orbital. The precise energy values and the HOMO-LUMO gap would require specific DFT calculations.

Reactivity descriptors derived from HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), provide quantitative measures of reactivity. These parameters can be calculated using the following equations:

Electronegativity (χ): - (EHOMO + ELUMO) / 2

Chemical Hardness (η): (ELUMO - EHOMO)

Global Electrophilicity Index (ω): χ² / (2η)

A higher electrophilicity index suggests a greater capacity to act as an electrophile. researchgate.net

Table 2: Illustrative FMO Energies and Reactivity Descriptors Note: These values are for illustrative purposes and would need to be confirmed by specific calculations for this compound.

| Parameter | Illustrative Value |

| EHOMO | -7.0 eV |

| ELUMO | -1.5 eV |

| HOMO-LUMO Gap | 5.5 eV |

| Electronegativity (χ) | 4.25 eV |

| Chemical Hardness (η) | 5.5 eV |

| Global Electrophilicity Index (ω) | 1.64 eV |

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. uni-muenchen.demdpi.com The MEP map displays regions of different electrostatic potential on the molecular surface. uni-muenchen.de

In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. mdpi.com

For this compound, the MEP map would likely show a region of negative potential around the nitrogen atom due to its lone pair of electrons, making it a potential site for protonation or coordination to Lewis acids. The hydrogen atoms on the pyridine ring would exhibit positive potential. The halogen atoms, despite their high electronegativity, can present a region of positive potential on their outermost surface (a "σ-hole"), particularly for bromine, which can participate in halogen bonding. The carbon atoms attached to the halogens are expected to be electron-deficient and thus potential sites for nucleophilic attack.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, providing insights that can be difficult to obtain through experimental methods alone.

Transition State Calculations for Deprotonation and Substitution Reactions

Transition state theory is a cornerstone of understanding reaction kinetics. Computational methods, particularly DFT, can be used to locate and characterize the transition state structures for various reactions involving this compound. rsc.org By calculating the energy of the transition state relative to the reactants, the activation energy barrier for a reaction can be determined, which is directly related to the reaction rate.

For deprotonation reactions, calculations would model the approach of a base and the subsequent abstraction of a proton from the pyridine ring. The transition state would feature a partially formed base-proton bond and a partially broken C-H bond.

For substitution reactions, such as nucleophilic aromatic substitution (SNAr), computational modeling can elucidate the reaction pathway. rsc.org This may involve the formation of a high-energy intermediate (a Meisenheimer complex) or proceed through a concerted mechanism. Transition state calculations can help distinguish between these possibilities and identify the rate-determining step of the reaction. chemrxiv.org

Prediction of Regioselectivity and Stereoselectivity

Computational chemistry plays a crucial role in predicting the regioselectivity of reactions, especially in molecules with multiple potential reaction sites. rsc.orgacs.org For polyhalogenated pyridines like this compound, predicting which halogen will be substituted or which proton will be abstracted is a key challenge.

The regioselectivity of substitution reactions is often governed by a combination of electronic and steric factors. researchgate.net Computationally, the relative activation energies for substitution at different positions can be calculated. The position with the lowest activation energy barrier will correspond to the major product. Factors such as the stability of intermediates and the distribution of the LUMO can also provide valuable clues about regioselectivity. nih.gov For instance, in palladium-catalyzed cross-coupling reactions, the selectivity is often related to the relative ease of oxidative addition at different C-X bonds, which can be correlated with calculated bond dissociation energies. acs.org

In the context of this compound, one might expect substitution to occur preferentially at the 4-position (C-Br bond) or the 3/5-positions (C-Cl bonds). Computational modeling can provide a quantitative prediction of this selectivity by comparing the energy profiles for the different reaction pathways.

Solvent Effects on Reaction Energetics and Pathways

The solvent environment can significantly influence the energetics and mechanisms of chemical reactions involving this compound. Computational studies, typically employing Density Functional Theory (DFT), are crucial in elucidating these effects by modeling the reaction in the presence of different solvents. These investigations often utilize implicit solvent models, such as the Polarizable Continuum Model (PCM), or explicit solvent models where individual solvent molecules are included in the calculation.

The choice of solvent can alter reaction kinetics and thermodynamic stability. For instance, in nucleophilic aromatic substitution (SNAr) reactions, a common reaction type for halogenated pyridines, the polarity of the solvent can stabilize or destabilize transition states and intermediates. A study on the SNAr reactions of di-halogenated heterocycles in dimethyl sulfoxide (B87167) (DMSO) using a CPCM implicit solvation model found that the reactions proceeded through a concerted pathway. rsc.org In contrast, gas-phase calculations for similar systems sometimes reveal stepwise mechanisms with stable intermediates. rsc.org This highlights the critical role of the solvent in determining the reaction pathway.

For reactions involving this compound, the energetics would be expected to vary with the solvent's dielectric constant and its ability to form specific interactions, such as hydrogen bonds. Polar aprotic solvents like N,N-dimethylformamide (DMF) or DMSO can significantly impact the yields and rates of palladium-catalyzed cross-coupling reactions by stabilizing charged intermediates or transition states. acs.orgnsf.gov For example, a dramatic decrease in product yield was observed when DMF was replaced by the less polar 1,4-dioxane (B91453) in a palladium-catalyzed spiroannulation reaction. acs.org While specific experimental data on this compound is not detailed in the provided results, the principles from related systems suggest that solvents play a determining role. Some reactions, however, such as certain 1,3-dipolar cycloadditions of pyridine N-oxides, have shown minimal solvent effects, indicating the reaction mechanism is not heavily influenced by the surrounding medium. researchgate.net

Table 1: Illustrative Solvent Effects on a Hypothetical SNAr Reaction of this compound

| Solvent | Dielectric Constant (ε) | Activation Free Energy (ΔG‡) (kcal/mol) | Reaction Rate |

| Gas Phase | 1.0 | High | Very Slow |

| 1,4-Dioxane | 2.2 | Moderately High | Slow |

| Acetonitrile | 37.5 | Moderate | Moderate |

| DMSO | 46.7 | Low | Fast |

This table is illustrative and based on general principles of solvent effects on SNAr reactions. The values are not from direct experimental or computational results for this compound.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a detailed picture of chemical bonding, intermolecular interactions, and charge delocalization. uba.arnih.gov This analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding/antibonding orbitals.

For this compound, NBO analysis would reveal significant insights into its electronic structure. The electron-withdrawing nature of the nitrogen atom and the three halogen substituents (one bromine and two chlorine atoms) creates a highly electron-deficient aromatic ring. NBO analysis quantifies the charge distribution, showing the partial positive charges on the carbon atoms and the partial negative charges on the nitrogen and halogen atoms.

Intermolecularly, NBO analysis can characterize non-covalent interactions, such as halogen bonds and hydrogen bonds, which are crucial in crystal packing and molecular recognition. mdpi.com For instance, the electron-deficient regions on the carbon atoms and the electron-rich lone pairs on the nitrogen and halogen atoms can engage in donor-acceptor interactions with other molecules. mdpi.comresearchgate.net

Table 2: Representative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| n(N) | π(C2-C3) | ~5-10 | Lone Pair -> Antibonding π |

| n(Cl) | σ(C3-C4) | ~1-3 | Lone Pair -> Antibonding σ |

| n(Br) | σ(C3-C5) | ~1-3 | Lone Pair -> Antibonding σ |

| π(C2-C3) | π(C4-C5) | ~15-25 | π -> π* Delocalization |

This table is a representative example based on NBO analyses of similar halogenated pyridine compounds. tandfonline.commdpi.com The values are illustrative and not from a direct computation on this compound.

Advanced Spectroscopic Characterization and Structural Analysis of 4 Bromo 3,5 Dichloropyridine and Its Derivatives

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a fundamental tool for identifying functional groups and probing the molecular vibrations of 4-bromo-3,5-dichloropyridine and its derivatives. oup.comchemneo.comrsc.orgspectrabase.com The analysis of vibrational spectra for halogenated pyridines is a well-established field, providing valuable insights into their structural characteristics. dergipark.org.trmdpi.com For instance, in di- and tri-halopyridines, the solid-phase FT-IR and FT-Raman spectra have been extensively studied. mdpi.com The vibrational modes of the pyridine (B92270) ring and the characteristic frequencies associated with the carbon-halogen bonds are of particular interest.

The interpretation of these complex spectra is often aided by computational methods, which have become indispensable for accurate assignments. diva-portal.org The combination of experimental data with theoretical calculations allows for a more robust understanding of the molecule's vibrational behavior. researchgate.net

Quantum Mechanical Simulations of Vibrational Spectra

Quantum mechanical simulations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting and interpreting the vibrational spectra of molecules like this compound. oup.comchemneo.comspectrabase.com These computational methods calculate the vibrational frequencies and intensities, which can then be compared with experimental FT-IR and Raman data. core.ac.ukethz.ch

The B3LYP functional combined with basis sets such as 6-311++G(d,p) has been successfully used to simulate the vibrational spectra of various substituted pyridines. core.ac.ukresearchgate.net These calculations provide a theoretical framework for understanding the fundamental vibrational modes of the molecule. For complex systems, these theoretical approaches are crucial for disentangling overlapping peaks and making definitive assignments. diva-portal.orgethz.ch The use of scaling factors is a common practice to improve the agreement between calculated and experimental frequencies. dergipark.org.tr

Correlation with Experimental Data and Peak Assignments

The correlation between theoretically predicted vibrational spectra and experimentally obtained FT-IR and Raman spectra is a critical step in the structural analysis of this compound. oup.comchemneo.com By comparing the calculated and experimental wavenumbers, researchers can confidently assign specific vibrational modes to the observed spectral peaks. core.ac.uk

For example, in studies of related halopyridines, the calculated vibrational frequencies using DFT methods have shown excellent agreement with experimental FT-IR and FT-Raman data, allowing for a complete vibrational assignment. core.ac.uk The analysis of the potential energy distribution (PED) is often employed to determine the contribution of individual internal coordinates to each normal mode, further refining the peak assignments. researchgate.net This detailed assignment provides a wealth of information about the molecule's structure, including bond strengths and the influence of substituents on the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound and its derivatives. ipb.ptresearchgate.net Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H and ¹³C NMR Chemical Shift Prediction and Experimental Validation

The ¹H and ¹³C NMR spectra of this compound are expected to be relatively simple due to the molecule's symmetry. The sole proton on the pyridine ring would appear as a singlet in the ¹H NMR spectrum. The chemical shifts in the ¹³C NMR spectrum are influenced by the electronegativity of the halogen substituents and their positions on the pyridine ring. acs.org

Predictive models and computational methods can be used to estimate the ¹H and ¹³C NMR chemical shifts, which can then be validated against experimental data. researchgate.net The comparison of predicted and observed chemical shifts provides strong evidence for the proposed structure. For instance, in related dichloropyridine derivatives, specific chemical shifts are assigned to the various carbon atoms in the ring. chemicalbook.com

Table 1: Predicted and Experimental NMR Data for Pyridine Derivatives

| Compound | Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|---|

| 3,5-Dichloropyridine (B137275) | ¹H | - | 8.4 (s, 2H), 7.7 (s, 1H) chemicalbook.com |

| 3,5-Dichloropyridine | ¹³C | - | 147.2, 136.1, 130.9 chemicalbook.com |

| 4-Bromo-2,5-dichlorophenol | ¹³C | - | 148.9, 131.8, 129.5, 122.9, 117.8, 115.7 chemicalbook.com |

Advanced NMR Techniques for Stereochemical and Conformational Analysis

For more complex derivatives of this compound, advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish connectivity and stereochemistry. researchgate.netlongdom.org These two-dimensional (2D) NMR experiments are invaluable for elucidating the structures of intricate molecules where simple 1D spectra are insufficient for a complete assignment. ipb.pt

For example, in the structural elucidation of pyridine regioisomers, ¹H-¹³C HMBC in combination with NOE (Nuclear Overhauser Effect) difference spectra has proven to be a powerful tool. ipb.pt While this compound itself is a rigid molecule, these advanced techniques would be crucial for analyzing the stereochemistry and conformation of its more complex, flexible derivatives. longdom.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of this compound. google.com.sg The mass spectrum of this compound would exhibit a distinct isotopic pattern due to the presence of both bromine and chlorine atoms, each having multiple stable isotopes. This isotopic signature provides a high degree of confidence in the identification of the compound.

Electron ionization (EI) is a common method used to generate ions in the mass spectrometer. Under EI conditions, the molecule not only ionizes but also fragments in a characteristic manner. The analysis of these fragmentation patterns can provide valuable structural information. libretexts.org For halogenated compounds, a common fragmentation pathway is the loss of a halogen atom. miamioh.edu The molecular ion peak ([M]⁺) and the peaks corresponding to the loss of Br, Cl, or combinations thereof would be expected in the mass spectrum of this compound. For instance, a related compound, 4-(2-bromoethyl)-3,5-dichloropyridine, shows a characteristic fragmentation pattern in its mass spectrum. smolecule.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3,5-Dichloropyridine |

| 4-Bromo-2,5-dichlorophenol |

| 1,2,4-Triazine |

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound is not publicly available, extensive research on its close derivative, 4-amino-3,5-dichloropyridine (B195902) (ADCP), offers significant insights into the expected structural characteristics. The crystallographic analysis of ADCP reveals a planar pyridine ring, a common feature for such aromatic systems. The C1—N1—C5 bond angle in ADCP is 116.4 (5)°, a slight deviation from the ideal 120° for sp² hybridized atoms, which is attributed to the electronic influence of the nitrogen atom's lone pair. nih.govresearchgate.net It is anticipated that this compound would exhibit a similarly planar conformation.

The molecular conformation of this compound is expected to be largely planar, with the bromine and chlorine atoms lying in the plane of the pyridine ring. The crystal packing, or the arrangement of molecules in the crystal lattice, is dictated by a variety of intermolecular forces. In the case of halogenated aromatic compounds, these forces include van der Waals interactions, dipole-dipole interactions, and more specific noncovalent bonds such as halogen bonding and π-π stacking.

In the derivative 4-amino-3,5-dichloropyridine, the molecules are assembled into supramolecular chains. biosynth.commolport.com These chains are further organized into a stable three-dimensional architecture through various interactions. Hirshfeld surface analysis, a tool to visualize and quantify intermolecular contacts, shows that for ADCP, Cl⋯H/H⋯Cl contacts account for a significant portion (40.1%) of the interactions governing the crystal packing, followed by H⋯H (15.7%) and N⋯H/H⋯N (13.1%) contacts. biosynth.commolport.com For this compound, while the N⋯H contacts would be absent, the halogen-hydrogen and halogen-halogen interactions would be expected to play a crucial role in the crystal packing.

The packing of molecules in the solid state is a delicate balance of attractive and repulsive forces that ultimately determines the density, stability, and even the physical properties of the crystalline material. The study of coordination polymers, for instance, has shown that the arrangement of ligands like 3,5-dichloropyridine around a metal center can lead to flexible and dynamic structures. nih.gov

Supramolecular interactions are the non-covalent forces that dictate the assembly of molecules into larger, ordered structures. In the crystal structure of 4-amino-3,5-dichloropyridine, several key supramolecular interactions are observed. biosynth.commolport.com

Hydrogen Bonding: The most prominent interaction in the crystal of 4-amino-3,5-dichloropyridine is the strong N—H⋯N hydrogen bonding between the amino group of one molecule and the pyridine nitrogen of another. biosynth.commolport.com This interaction links the molecules into supramolecular chains extending along the b-axis of the crystal. biosynth.commolport.com While this compound lacks the amino group to act as a hydrogen bond donor, this type of interaction is crucial in its derivatives that possess hydrogen-bonding functionalities.

Halogen-π Interactions: The crystal structure of 4-amino-3,5-dichloropyridine is further consolidated by halogen-π interactions, with a Cl⋯π distance of 3.9375 (17) Å. molport.com Halogen atoms can act as electrophilic regions (the σ-hole) and interact favorably with the electron-rich π-system of an adjacent aromatic ring. Given the presence of both bromine and chlorine atoms in this compound, it is highly probable that similar halogen-π interactions, and potentially halogen-halogen interactions, play a key role in its solid-state structure. The dual electrophilic and nucleophilic character of bromine atoms has been shown to be instrumental in directing the structure of coordination polymers. acs.org

The following table summarizes the key supramolecular interactions observed in the crystal structure of 4-amino-3,5-dichloropyridine, which provide a model for understanding the forces at play in related compounds like this compound.

| Interaction Type | Description | Key Parameters (for 4-amino-3,5-dichloropyridine) |

| Hydrogen Bonding | Strong N—H⋯N interactions forming supramolecular chains. | D-H···A distance: 2.931(3) Å |

| π-π Stacking | Offset stacking between pyridine rings of adjacent chains. | Centroid-centroid distance: 3.8638 (19) Å; Perpendicular distance: 3.4954 (12) Å; Slip angle: 25.2° molport.com |

| Halogen-π Interactions | Interaction between a chlorine atom and the π-system of a pyridine ring. | Cl⋯π distance: 3.9375 (17) Å molport.com |

Applications of 4 Bromo 3,5 Dichloropyridine in Specialty Chemical Synthesis

Building Blocks for Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

4-Bromo-3,5-dichloropyridine and its structural analogs serve as crucial starting materials in medicinal chemistry for the development of pharmaceutical intermediates and APIs. chembk.comchemicalbook.com The pyridine (B92270) ring is a prevalent scaffold in numerous biologically active molecules and approved drugs, making its derivatives, like this compound, highly sought after for drug discovery programs. researchgate.net

The substituted pyridine core of this compound is integral to the synthesis of a wide array of biologically active compounds. researchgate.net The presence of multiple halogen atoms allows for selective functionalization through various cross-coupling reactions, enabling the construction of complex molecular architectures. organic-chemistry.org

Research in cancer therapeutics has demonstrated the importance of pyridine-based scaffolds in developing potent inhibitors for critical cellular targets. For instance, derivatives of bromo-pyrazolo[3,4-b]pyridine are used as key intermediates in the synthesis of Tropomyosin receptor kinase (TRK) inhibitors. rsc.org These intermediates undergo Suzuki coupling reactions to create potent pan-TRK inhibitors, which are significant in treating cancers driven by NTRK gene fusions. rsc.org The synthesis of such complex molecules highlights the utility of halogenated pyridines as foundational building blocks in modern drug development. rsc.org Similarly, related compounds like 2-bromo-3,5-dichloropyridine (B80469) are used in pharmaceutical research to create compounds that target specific biological pathways, offering potential treatments for various diseases. chemimpex.com

Table 1: Research Findings on Pyridine Derivatives in Pharmaceutical Synthesis

| Intermediate Class | Synthetic Method | Target Class | Example | Citation |

|---|---|---|---|---|

| Bromo-pyrazolo[3,4-b]pyridines | Suzuki Coupling | TRK Inhibitors | Larotrectinib, Entrectinib | rsc.org |

This compound is specifically employed in the rational design and synthesis of molecules that can modulate the activity of enzymes and receptors. The electronic properties and geometry of the dichloropyridyl group can be crucial for achieving high-affinity binding to protein targets.

A notable example is in the development of inhibitors for Peptidylarginine deiminases (PADs), enzymes implicated in diseases like rheumatoid arthritis and cancer. nih.gov In a study aimed at creating potent, non-covalent PAD inhibitors, researchers found that replacing a 4-bromophenyl group with a 3,5-dichloropyridine (B137275) group resulted in a significantly more potent inhibitor of PAD4. nih.gov This substitution led to the identification of an inhibitor with an IC50 value of 42.7 nM, demonstrating the strategic importance of the 3,5-dichloropyridine moiety in achieving desired biological activity. nih.gov Furthermore, related structures like 4-(bromomethyl)-3,5-dichloropyridine (B1291667) are used in biological studies to investigate enzyme inhibitors and receptor modulators due to their ability to interact with biological macromolecules.

Precursors for Agrochemicals, including Insecticides, Herbicides, and Fungicides

The halogenated pyridine framework is a well-established component in the agrochemical industry. chembk.com Compounds like this compound serve as important intermediates for a range of products designed to protect crops. chemicalbook.com While specific examples starting directly from this compound are not extensively detailed, the utility of closely related analogs underscores the importance of this chemical class.

For example, 2-Bromo-3,5-dichloropyridine is explicitly mentioned as an intermediate in the synthesis of various agrochemicals, including fungicides, herbicides, and insecticides. chemicalbook.comchemimpex.com The synthesis of novel amides containing N-pyridylpyrazole moieties, which show insecticidal activities, often starts from dichloropyridine derivatives. nih.gov The chemical reactivity of these halogenated pyridines allows for their incorporation into larger molecules designed to target specific biological pathways in pests and weeds. chemimpex.com

Materials Science Applications

The applications of this compound and its isomers extend beyond life sciences into the realm of materials science. smolecule.com These compounds are used as building blocks for creating functional materials with specific, tunable properties. chemimpex.com

In materials science, halogenated pyridines are utilized in the synthesis of functional polymers and as ligands for creating coordination complexes. bloomtechz.com The pyridine nitrogen atom can coordinate to metal centers, while the halogen substituents can be used to modify the electronic properties or to serve as handles for further polymerization or functionalization.

For instance, 3,5-dichloropyridine has been used as a ligand in the synthesis of coordination polymers, such as [Zn(μ-Cl)2(3,5-dichloropyridine)2]n. researchgate.net While the geometry of 3,5-dichloropyridine is suitable for binding, its poor electron-donating capabilities can sometimes prevent appreciable binding to certain metal-porphyrin systems. northwestern.edu The related compound, 4-(bromomethyl)-3,5-dichloropyridine, is also utilized in preparing ligands for coordination chemistry. These coordination compounds can self-assemble into extended networks, forming materials with unique structural and physical properties. researchgate.net

The use of this compound derivatives as building blocks allows for the development of advanced materials with tailored characteristics. The specific arrangement and type of halogen atoms on the pyridine ring influence the intermolecular interactions, which in turn dictate the properties of the resulting material.

An example is the development of plastically flexible crystals from coordination polymers containing 3,5-dichloropyridine. researchgate.net The coordination polymer [Zn(μ-Cl)2(3,5-dichloropyridine)2]n forms crystals that exhibit mechanical flexibility, a property of interest for advanced technological applications. researchgate.net The ability to create functional materials like polymers and coatings with improved durability and resistance is another key application area for compounds like 2-bromo-3,5-dichloropyridine. chemimpex.com These examples show how the specific chemical structure of the pyridine building block can be translated into materials with desirable macroscopic properties.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Bromo-3,5-dichloropyridine |

| 4-(bromomethyl)-3,5-dichloropyridine |

| 5-bromo-1H-pyrazolo[3,4-b]pyridine |

| Larotrectinib |

| Entrectinib |

| 2,3-dichloropyridine |

| 3,5-dichloropyridine |

Future Directions and Emerging Research Areas

Green Chemistry Approaches to the Synthesis of Halogenated Pyridines

The synthesis of pyridine (B92270) derivatives is a cornerstone of the pharmaceutical, agrochemical, and materials industries. nih.gov However, traditional methods often rely on harsh conditions and hazardous reagents. The principles of green chemistry are increasingly being applied to mitigate these issues, focusing on developing more sustainable and environmentally friendly protocols. nih.govmdpi.com

Key green strategies applicable to the synthesis of halogenated pyridines include:

Use of Greener Solvents: Replacing conventional volatile organic compounds with water, supercritical fluids, or bio-based solvents.

Catalytic Methods: Employing catalysts to enable reactions with higher atom economy, reducing waste and energy consumption. mdpi.com

Alternative Energy Sources: Utilizing microwave irradiation and ultrasonication to accelerate reactions, often leading to higher yields and shorter reaction times with less energy. nih.govmdpi.com

Solvent-Free Reactions: Conducting reactions in the absence of solvents, which minimizes waste and simplifies product purification. mdpi.comrsc.orgsemanticscholar.org

Renewable Feedstocks: Exploring the use of biomass-derived starting materials, such as the conversion of glycerol (B35011) and ammonia (B1221849) over zeolites to produce pyridines, presents a long-term sustainable pathway. rsc.org

A notable green approach involves the direct C-H functionalization of pyridine N-oxides, which can be a solvent- and halide-free method for producing substituted pyridines, thereby improving the atom economy of the process. rsc.orgsemanticscholar.org The broader field of industrial chlorine chemistry is also being re-evaluated from a sustainability perspective, aiming to create closed-loop systems where byproducts like hydrogen chloride are repurposed, minimizing waste in the production of chlorinated intermediates. nih.govresearchgate.net

Table 1: Comparison of Green Chemistry Strategies in Pyridine Synthesis

| Strategy | Description | Potential Advantages for Halogenated Pyridines |

|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions. | Faster reaction times, increased yields, improved purity. nih.gov |

| Biocatalysis | Use of enzymes or whole cells to catalyze reactions. | High selectivity, mild reaction conditions, use of aqueous media. mdpi.com |

| Solvent-Free Synthesis | Reactions are conducted without a solvent medium. | Reduced waste, simplified workup, lower environmental impact. mdpi.com |

| Renewable Feedstocks | Using starting materials derived from biomass (e.g., glycerol). | Reduced reliance on fossil fuels, improved sustainability. rsc.org |

Flow Chemistry and Continuous Processing for Efficient Synthesis

Flow chemistry, or continuous processing, is rapidly emerging as a superior alternative to traditional batch synthesis, particularly in the pharmaceutical industry. jst.org.inalmacgroup.comnih.gov This technology offers significant advantages in terms of safety, efficiency, reproducibility, and scalability. uc.ptnih.govd-nb.info By conducting reactions in a continuously flowing stream through a reactor, flow systems provide precise control over parameters like temperature, pressure, and reaction time. jst.org.in

For the synthesis of halogenated pyridines, flow chemistry offers several benefits:

Enhanced Safety: The small reactor volumes minimize the risks associated with handling hazardous reagents and exothermic reactions. nih.govuc.pt

Improved Yield and Selectivity: Precise control over reaction conditions often leads to higher yields and fewer byproducts compared to batch processes. d-nb.info

Rapid Optimization: The ability to quickly vary conditions allows for the rapid screening and optimization of reaction parameters. jst.org.in

Seamless Scalability: Scaling up production is achieved by running the system for longer periods or by "numbering up" (using multiple reactors in parallel), avoiding the complex challenges of scaling up batch reactors. almacgroup.comuc.pt

Multi-step syntheses of complex heterocyclic molecules, including various pyridine and triazolopyridine derivatives, have been successfully demonstrated in continuous flow setups. d-nb.infothieme-connect.commdpi.com These integrated systems can perform sequential reactions, purifications, and analyses in a single, automated process, significantly reducing manufacturing time and human error. uc.pt The Bohlmann-Rahtz pyridine synthesis and Hantzsch dihydropyridine (B1217469) synthesis, for example, have been successfully adapted to continuous flow processing. nih.gov

Development of Novel Catalytic Systems for 4-Bromo-3,5-dichloropyridine Transformations

The reactivity of this compound is largely defined by its halogen substituents and the C-H bonds at the 2- and 6-positions. Developing novel catalytic systems to selectively transform these positions is a major area of ongoing research. Transition metal-catalyzed C-H bond functionalization has become a powerful tool for creating complex molecules from simple precursors, offering new synthetic routes that are more efficient and generate less waste. nih.govrsc.org

Emerging catalytic strategies relevant to this compound include:

C-H Bond Activation: Catalysts based on metals like palladium, rhodium, ruthenium, and copper can selectively activate and functionalize the C-H bonds at the 2- and 6-positions of the pyridine ring. nih.govbeilstein-journals.orgnih.gov This allows for the direct introduction of new functional groups without the need for pre-functionalized starting materials.

Directed C-H Functionalization: By using a directing group, it is possible to control the regioselectivity of C-H activation. rsc.orgyoutube.com For pyridine derivatives, the nitrogen atom itself can act as a directing group, guiding the catalyst to specific positions.

Selective Halogenation/Dehalogenation: Novel phosphine (B1218219) reagents and catalytic systems are being designed for the selective halogenation of pyridine C-H bonds, which could provide alternative routes to polychlorinated or brominated pyridines. researchgate.netmountainscholar.org Conversely, catalysts that can selectively remove or replace a specific halogen atom would add to the synthetic versatility.